
Notoginsenoside Ft1
Descripción general
Descripción
Notoginsenoside Ft1 es un compuesto saponínico derivado de la planta Panax notoginseng. Este compuesto ha llamado la atención de manera significativa debido a sus diversas actividades farmacológicas, que incluyen la promoción de la cicatrización de heridas, la mejora de la agregación plaquetaria y la inhibición del crecimiento de células cancerosas .
Aplicaciones Científicas De Investigación
Cardiovascular Health
Notoginsenoside Ft1 has shown promise in cardiovascular applications by inducing endothelium-dependent relaxation in mesenteric arteries through nitric oxide mediation. This effect may support its use in managing conditions like hypertension and atherosclerosis .
Wound Healing
In diabetic models, this compound has been observed to accelerate wound healing processes. It promotes fibroblast proliferation, enhances angiogenesis, and reduces inflammation, leading to faster re-epithelialization and granulation tissue formation. In a study, topical application of this compound reduced wound closure time significantly compared to control treatments .
Cancer Therapy
Recent studies have indicated that this compound can inhibit the growth of colorectal cancer by increasing the proportion of CD8+ T cells in tumor-bearing mice through the USP9X signaling pathway. This suggests a potential role in immunotherapy for cancer treatment .
Case Studies
Mecanismo De Acción
Notoginsenoside Ft1 ejerce sus efectos a través de varios objetivos y vías moleculares:
Proliferación de fibroblastos: Activa la vía de señalización PI3K/Akt/mTOR, promoviendo la proliferación celular y la producción de colágeno.
Inhibición del cáncer: El compuesto se dirige a la enzima desubiquitinasa USP9X, reduciendo la expresión de los efectores posteriores en la vía de señalización Wnt, lo que inhibe el crecimiento del cáncer colorrectal.
Regulación metabólica: this compound actúa como un agonista de TGR5, mejorando la liberación intestinal del péptido similar al glucagón-1 (GLP-1) y mejorando la homeostasis de la glucosa.
Análisis Bioquímico
Biochemical Properties
Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, this compound increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of this compound .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Notoginsenoside Ft1 se puede sintetizar mediante la hidrólisis ácida de notoginsenoside ST4. El proceso implica la escisión de las cadenas laterales de carbohidratos en la posición C-20 de los notoginsenósidos Fa y Fc, seguida de la hidroxilación en la posición C-25 o la hidrólisis de las cadenas laterales de carbohidratos en la posición C-3 en condiciones ácidas . Las altas temperaturas y una concentración de ácido acético del 25% son propicias para la preparación de this compound .
Métodos de producción industrial: La producción industrial de this compound implica el uso de cromatografía líquida de ultra alto rendimiento acoplada a espectrometría de masas en tándem (UHPLC-MS/MS) para controlar los cambios dinámicos en las composiciones químicas durante el proceso de hidrólisis ácida . La tasa teórica de rendimiento de la preparación de this compound es aproximadamente del 1.8%, lo cual es beneficioso para estudios adicionales sobre sus bioactividades y aplicaciones clínicas .
Análisis De Reacciones Químicas
Tipos de reacciones: Notoginsenoside Ft1 experimenta diversas reacciones químicas, que incluyen hidroxilación, hidrólisis y epimerización .
Reactivos y condiciones comunes:
Hidroxilación: Se utilizan altas temperaturas y ácido acético (25%) para facilitar la reacción de hidroxilación en la posición C-25.
Hidrólisis: Se emplean condiciones ácidas para hidrolizar las cadenas laterales de carbohidratos en la posición C-3.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen notoginsenoside ST4 y otros derivados hidroxilados o hidrolizados .
Comparación Con Compuestos Similares
Notoginsenoside Ft1 es único entre los ginsenósidos debido a sus actividades farmacológicas y objetivos moleculares específicos. Los compuestos similares incluyen:
- Notoginsenoside Fa
- Notoginsenoside Fc
- Ginsenoside Rb1
- Ginsenoside Rc
- Ginsenoside Rb2
- Ginsenoside Rb3
- Ginsenoside Rd
- Notoginsenoside Fe
- Ginsenoside Rd2
- Gypenoside IX
- 20(S)-Ginsenoside Rg3
- 20®-Ginsenoside Rg3
- Notoginsenoside SFt3
- Ginsenoside Rk1
- Ginsenoside Rg5
- 20(S)-Ginsenoside Rh2 .
This compound destaca por su doble función como agonista de TGR5 y antagonista de FXR, que no se observa comúnmente en otros ginsenósidos .
Actividad Biológica
Notoginsenoside Ft1 (Ft1) is a saponin derived from Panax notoginseng, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have elucidated various biological activities of Ft1, highlighting its potential therapeutic applications, particularly in wound healing, hemostasis, and metabolic disorders.
1. Wound Healing
A pivotal study demonstrated that this compound promotes fibroblast proliferation and collagen production through the PI3K/Akt/mTOR signaling pathway. In an excisional wound splinting model using diabetic mice, topical application of Ft1 significantly reduced wound closure time by an average of 5.1 days compared to control treatments (15.8 days vs. 20.9 days). Key findings include:
- Increased Collagen Production : Ft1 enhanced mRNA expressions of collagen-related genes (COL1A1, COL3A1), TGF-β1, TGF-β3, and fibronectin.
- Enhanced Angiogenesis : It elevated levels of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF).
- Reduced Inflammation : Ft1 treatment led to decreased mRNA levels of pro-inflammatory markers such as TNF-α and IL-6 in diabetic wounds .
2. Hemostatic Effects
This compound exhibits significant procoagulant activity by enhancing platelet aggregation. It acts primarily through the P2Y12 receptor on platelets, leading to:
- Dose-Dependent Platelet Aggregation : Ft1 was found to be the most potent among various saponins tested, facilitating significant platelet aggregation and reducing bleeding time.
- Intracellular Signaling Activation : The compound increased cytosolic Ca²⁺ levels and modulated cAMP production via the P2Y12 receptor signaling pathway, implicating it in the enhancement of thrombus formation .
Metabolic Effects
Recent research has identified Ft1 as a dual-action compound, acting as an agonist for TGR5 while antagonizing FXR in metabolic contexts:
- Fat Browning and Lipolysis : In diet-induced obese mice, Ft1 increased lipolysis and promoted fat browning in adipose tissues.
- GLP-1 Secretion : The compound induced secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism.
- Bile Acid Regulation : By antagonizing FXR, Ft1 elevated serum bile acids, contributing to improved metabolic profiles in high-fat diet-induced obesity .
Summary of Findings
The biological activities of this compound can be summarized in the following table:
Biological Activity | Mechanism | Key Findings |
---|---|---|
Wound Healing | PI3K/Akt/mTOR | Reduced wound closure time by 5.1 days; increased collagen production; enhanced angiogenesis; reduced inflammation markers. |
Hemostasis | P2Y12 receptor activation | Induced dose-dependent platelet aggregation; reduced bleeding time; increased intracellular Ca²⁺ levels. |
Metabolic Regulation | TGR5 agonist/FXR antagonist | Promoted fat browning; increased GLP-1 secretion; elevated bile acid levels in serum. |
Case Studies and Clinical Implications
Research has indicated that this compound could be beneficial for patients with diabetic foot ulcers (DFUs) due to its multifaceted role in enhancing wound healing processes. Additionally, its hemostatic properties suggest potential applications in treating bleeding disorders or during surgical procedures where rapid clot formation is desirable.
Furthermore, the metabolic effects observed in animal models indicate that Ft1 may offer therapeutic avenues for managing obesity and associated metabolic syndromes.
Propiedades
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVPTXOKTYXHU-UGGLCNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.